REACTION_CXSMILES
|
[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]C/C=C\CCCCCCCC.[OH:25]O.O=O.[C:29]([OH:33])([CH3:32])(C)C>O[W](O)(=O)=O>[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:32][C:29]([OH:33])=[O:25]
|
Name
|
|
Quantity
|
101.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
20.4 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
7.47 g
|
Type
|
catalyst
|
Smiles
|
O[W](=O)(=O)O
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To a 1000-ml three-necked flask equipped
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Type
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TEMPERATURE
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Details
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with refluxing condenser and mechanic stirrer
|
Type
|
CUSTOM
|
Details
|
was bubbled through the solution
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Type
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FILTRATION
|
Details
|
the yellow catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with hot methanol (2×20 ml) at once
|
Type
|
CUSTOM
|
Details
|
The catalyst was recovered (about 100%)
|
Type
|
CUSTOM
|
Details
|
Most of the solvent in the mother liquid was removed under reduced pressure
|
Type
|
WAIT
|
Details
|
The residue was then held at about -5° C. for several hours
|
Type
|
ADDITION
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Details
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hexane (100 ml) was added
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Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCC(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |